Ambient‑Temperature Physical State: Ortho,Ortho‑Diethyl vs. Para,Para‑Di‑t‑octyl Ortho‑Ethyl DPA
The physical state of 2,2′-diethyldiphenylamine near ambient temperature (mp ≈ 29 °C) gives it a significant handling advantage over the fully alkylated analog 4,4′-di‑t‑octyl‑2,2′-diethyldiphenylamine (OEPA), which has a melting point of ~63 °C and requires heated storage and transfer equipment to remain liquid [1]. When 2,2′-diethyldiphenylamine is incorporated as the ortho‑ethylated precursor in the patented liquid antioxidant composition (US 4,704,219), the final mixture exhibits a solidification point below 0 °C, compared with > 60 °C for pure OEPA [1]. This 60 °C+ depression in solidification temperature is a direct consequence of the compositional mixture enabled by the ortho‑ethyl substitution pattern [1].
| Evidence Dimension | Solidification point of antioxidant composition vs. pure para‑alkylated analog |
|---|---|
| Target Compound Data | Composition containing 6.4–10.3 wt% 2,2′-diethyldiphenylamine: solidification point < 0 °C [1] |
| Comparator Or Baseline | 4,4′-di‑t‑octyl‑2,2′-diethyldiphenylamine (OEPA) pure compound: melting point ~63 °C [1] |
| Quantified Difference | > 63 °C lower solidification temperature for the 2,2′-diethyldiphenylamine‑derived composition |
| Conditions | Ambient pressure; composition as described in US 4,704,219 Example; HPLC weight‑percent analysis [1] |
Why This Matters
Procuring 2,2′-diethyldiphenylamine as the ortho‑ethyl building block enables the manufacture of a pumpable, ambient‑temperature‑liquid antioxidant package that eliminates the heated storage and handling infrastructure required for higher‑melting para‑alkylated diphenylamines.
- [1] Shaw, C.-K. US Patent 4,704,219 A – Novel composition of para-butylated and octylated, ortho-ethylated diphenylamines. Solidification point < 0 °C; OEPA mp ~63 °C. View Source
